Irak4-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H28FN7O2 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

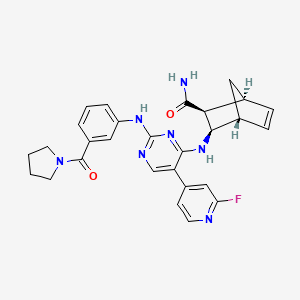

(1S,2S,3R,4R)-3-[[5-(2-fluoro-4-pyridinyl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

InChI |

InChI=1S/C28H28FN7O2/c29-22-14-16(8-9-31-22)21-15-32-28(33-20-5-3-4-19(13-20)27(38)36-10-1-2-11-36)35-26(21)34-24-18-7-6-17(12-18)23(24)25(30)37/h3-9,13-15,17-18,23-24H,1-2,10-12H2,(H2,30,37)(H2,32,33,34,35)/t17-,18+,23+,24-/m1/s1 |

InChI Key |

FLZAOAIEJUXTAH-HJOCRKTISA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=NC=C6)F |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=NC=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

IRAK4-IN-22: A Technical Guide to its Mechanism of Action

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of IRAK4-IN-22, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document provides a comprehensive overview of the IRAK4 signaling pathway, quantitative data on the inhibitor's potency, detailed experimental protocols, and visual representations of key processes.

The Role of IRAK4 in Innate Immunity and Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2][3] It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2]

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome.[1][3] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a downstream signaling cascade that involves the activation of TRAF6, TAK1, and ultimately the transcription factors NF-κB and AP-1.[3][4][5] This leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are crucial for the inflammatory response.[6] Given its pivotal role, the dysregulation of IRAK4 activity is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders, making it a prime therapeutic target.[2][6]

dot

References

An In-depth Technical Guide to Irak4-IN-22: A Potent and Selective IRAK4 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Irak4-IN-22, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 18 in its primary publication, is an orally active small molecule inhibitor belonging to the 5-aryl-2,4-diaminopyrimidine class of compounds.

IUPAC Name: (1S,2S,3R,4R)-N-(5-(3-cyanophenyl)-2-((3-fluoro-4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Canonical SMILES: C1C(C=C1C2C(C2)C(=O)NC3=C(C=NC(=N3)NC4=CC(=C(C=C4)F)CN5CCOCC5)C6=CC(=CC=C6)C#N)

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2170694-05-8 | |

| Molecular Formula | C28H28FN7O2 | |

| Molecular Weight | 513.57 g/mol | |

| Form | Solid | |

| Solubility (25°C) | DMSO: 100 mg/mL |

Biological Activity

This compound is a highly potent inhibitor of IRAK4 kinase activity and demonstrates selectivity over the closely related Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Its inhibitory activity extends to cellular systems, where it effectively suppresses the production of key pro-inflammatory cytokines.

| Target/Assay | IC50 | Reference |

| IRAK4 (biochemical) | 3 nM | |

| TAK1 (biochemical) | 17 nM | |

| IL-23 Production (THP-1 cells) | 0.10 µM | |

| IL-23 Production (human dendritic cells) | 0.11 µM | |

| IL-6 Production (HUVEC cells) | 0.11 µM | |

| MIP-1β Production (human whole blood) | 0.51 µM |

Signaling Pathway and Mechanism of Action

IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and activated, leading to the downstream activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. By inhibiting the kinase activity of IRAK4, this compound blocks this signaling cascade, thereby reducing the inflammatory response.

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following experimental methodologies are summarized from the primary publication by Chen Y, et al. in ACS Medicinal Chemistry Letters, 2022.

IRAK4 and TAK1 Kinase Inhibition Assay

A biochemical assay was employed to determine the in vitro potency of this compound against IRAK4 and TAK1 kinases.

Caption: General workflow for the in vitro kinase inhibition assay.

Methodology:

-

Recombinant human IRAK4 or TAK1 enzyme was incubated with serially diluted this compound in an appropriate assay buffer.

-

The kinase reaction was initiated by the addition of a mixture of ATP and a suitable substrate peptide.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was terminated, and the kinase activity was quantified using a detection reagent that measures the amount of product formed or ATP consumed.

-

IC50 values were determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular IL-23 Production Assay

This assay measured the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-23 in human cells.

Cell Lines:

-

THP-1 (human monocytic cell line)

-

Human dendritic cells (DCs)

Methodology:

-

THP-1 cells or human dendritic cells were plated in 96-well plates.

-

The cells were pre-incubated with various concentrations of this compound for a specified duration.

-

Cellular stimulation was induced by adding Lipopolysaccharide (LPS).

-

After an incubation period, the cell culture supernatant was collected.

-

The concentration of IL-23 in the supernatant was quantified using a commercially available ELISA kit.

-

IC50 values were calculated based on the dose-dependent inhibition of IL-23 production.

Cellular IL-6 Production Assay

This assay assessed the inhibitory effect of this compound on IL-6 production in human umbilical vein endothelial cells (HUVECs).

Cell Line:

-

HUVEC (human umbilical vein endothelial cells)

Methodology:

-

HUVECs were seeded in 96-well plates and allowed to adhere.

-

The cells were treated with serial dilutions of this compound.

-

Inflammation was stimulated by the addition of Interleukin-1 beta (IL-1β).

-

Following incubation, the cell culture medium was harvested.

-

The amount of secreted IL-6 was determined by ELISA.

-

The IC50 value was calculated from the concentration-response curve.

MIP-1β Production in Human Whole Blood

This assay evaluated the activity of this compound in a more physiologically relevant ex vivo system.

Methodology:

-

Freshly drawn human whole blood was aliquoted into 96-well plates.

-

The blood samples were pre-treated with different concentrations of this compound.

-

Inflammation was induced by stimulating the samples with IL-1β.

-

After incubation, plasma was separated by centrifugation.

-

The concentration of Macrophage Inflammatory Protein-1 beta (MIP-1β) in the plasma was measured by ELISA.

-

The IC50 value was determined from the dose-response data.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with demonstrated activity in both biochemical and cellular assays. Its ability to effectively suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the role of IRAK4 in disease and for the development of novel IRAK4-targeted therapies.

what is Irak4-IN-22 and its primary target

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Irak4-IN-22, also identified as compound 18, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). With a half-maximal inhibitory concentration (IC50) of 3 nM for IRAK4, it demonstrates significant selectivity and has emerged as a valuable tool for investigating the role of IRAK4 in inflammatory and autoimmune diseases. Its primary therapeutic target is the serine/threonine kinase IRAK4, a critical component of the innate immune signaling pathway.

Primary Target and Mechanism of Action

The primary molecular target of this compound is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a key upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, driving inflammatory responses.

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This binding prevents the phosphorylation of IRAK4's substrates, thereby blocking the downstream signaling cascade and subsequent production of inflammatory mediators. This mechanism of action makes this compound a promising candidate for the therapeutic intervention in diseases characterized by overactive IRAK4 signaling, such as plaque psoriasis and psoriatic arthritis.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its primary target, a known off-target kinase, and its functional effects on cytokine and chemokine production in various cellular contexts.

| Kinase Inhibition | IC50 (nM) |

| IRAK4 | 3 |

| TAK1 | 17 |

| Cellular Activity | Cell Line/System | Stimulus | Inhibited Analyte | IC50 (µM) |

| Cytokine Inhibition | THP-1 cells | - | IL-23 | 0.10 |

| Cytokine Inhibition | Dendritic Cells | - | IL-23 | 0.11 |

| Cytokine Inhibition | HUVEC cells | IL-1β | IL-6 | 0.11 |

| Chemokine Inhibition | Human Whole Blood | IL-1β | MIP-1β | 0.51 |

Signaling Pathway Diagram

The following diagram illustrates the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathway, highlighting the central role of IRAK4 and the point of inhibition by this compound.

References

The Role of IRAK4-IN-22 in Innate Immunity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: IRAK4, a Central Kinase in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[2] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other IRAK family members, such as IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and chemokines.[2][3] Given its central role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[4][5]

IRAK4-IN-22: A Potent and Selective Inhibitor for Research

This compound, also identified as compound 18, is a potent, selective, and orally active inhibitor of IRAK4.[6][7] Its high potency and selectivity make it a valuable tool for researchers studying the intricate role of IRAK4 in innate immunity and for those involved in the development of novel therapeutics for inflammatory disorders. The ability of this compound to effectively block IRAK4-mediated signaling allows for the precise dissection of its contribution to various cellular and in vivo responses.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the kinase activity of IRAK4.[6][7] By binding to the ATP-binding pocket of IRAK4, it prevents the transfer of phosphate groups to its substrates, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of key inflammatory mediators. While this compound is highly selective for IRAK4, it also shows some activity against Transforming Growth Factor-β-activated kinase 1 (TAK1), another important kinase in inflammatory signaling pathways.[4][6][7]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency across different assays and cell types.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| IRAK4 | 3[6][7] |

| TAK1 | 17[6][7] |

Table 2: Cellular Activity - Cytokine Inhibition

| Cell Type | Cytokine Inhibited | IC50 (µM) |

| THP-1 cells | IL-23 | 0.10[6][7] |

| Dendritic Cells (DCs) | IL-23 | 0.11[6] |

| HUVEC cells | IL-6 | 0.11[6] |

| Human Whole Blood | MIP-1β | 0.51[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IRAK4 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against IRAK4.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a synthetic peptide or myelin basic protein)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the IRAK4 enzyme and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Km value for IRAK4.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

luminescence is measured using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for IL-23 Production in THP-1 Cells

This protocol describes a method to assess the effect of this compound on cytokine production in a human monocytic cell line.

-

Reagents and Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS)

-

This compound dissolved in DMSO

-

Human IL-23 ELISA kit

-

96-well cell culture plates

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound (typically a 4-fold serial dilution from 10 µM) for 1 hour.[6]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-23 in the supernatants using a human IL-23 ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of IL-23 inhibition against the logarithm of the this compound concentration.

-

In Vivo Mouse Model of IL-1β-Stimulated IL-6 Production

This protocol outlines a method to evaluate the in vivo efficacy of this compound.

-

Animals and Reagents:

-

BALB/c mice[6]

-

This compound formulated for oral administration (e.g., in a suitable vehicle)

-

Recombinant human IL-1β

-

Mouse IL-6 ELISA kit

-

-

Procedure:

-

Administer this compound (e.g., 75 mg/kg) or vehicle to the mice via oral gavage as a single pre-treatment dose.[6]

-

After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of IL-1β to induce an inflammatory response.

-

At a peak response time (e.g., 2 hours post-challenge), collect blood samples from the mice.

-

Prepare serum from the blood samples.

-

Measure the concentration of IL-6 in the serum using a mouse IL-6 ELISA kit.

-

Compare the IL-6 levels in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to IRAK4 and its inhibition by this compound.

Caption: IRAK4 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cellular Cytokine Inhibition Assay.

Caption: Logical Flow of this compound's Therapeutic Rationale.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IRAK Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

understanding the selectivity profile of Irak4-IN-22

An In-depth Technical Guide to the Selectivity Profile of IRAK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the selectivity profile of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immune signaling pathways. Understanding the selectivity of these inhibitors is paramount for developing safe and effective therapeutics for a range of autoimmune diseases and cancers. While this document references the publicly available data for the well-characterized inhibitor HS-243 as a primary example, it also notes other potent inhibitors such as Irak4-IN-22 to provide a broader context.

Introduction to IRAK4 and Its Role in Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3][4] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[5] Given its central role, inhibiting IRAK4 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[1]

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway, from receptor activation to the downstream inflammatory response.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

Foundational Research on IRAK4 Signaling Pathways Using Irak4-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathways, with a specific focus on the utility of the selective inhibitor, Irak4-IN-22. This document details the central role of IRAK4 in innate immunity, presents quantitative data on its inhibition, outlines key experimental protocols for its study, and visualizes the complex signaling networks it governs.

Introduction to IRAK4: The Master Kinase of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to trigger inflammatory responses.[1] Due to its pivotal role, IRAK4 is considered a master kinase in these pathways, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and certain cancers.[2][3]

The kinase activity of IRAK4 is essential for the activation of downstream signaling molecules, leading to the production of pro-inflammatory cytokines and chemokines.[4] Upon receptor stimulation, IRAK4 is recruited to a multi-protein complex known as the Myddosome, where it becomes activated through autophosphorylation.[2][4] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1, initiating a cascade that results in the activation of transcription factors like NF-κB and AP-1.[5][6]

This compound: A Potent and Selective Inhibitor of IRAK4

This compound is a small molecule inhibitor designed to selectively target the kinase activity of IRAK4. Its utility in foundational research lies in its ability to dissect the specific contributions of IRAK4's catalytic function in cellular and animal models of inflammation.

Quantitative Data on this compound and IRAK4 Inhibition

The following tables summarize the key quantitative data for this compound and other relevant IRAK4 inhibitors. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| This compound | IRAK4 | IC50 | 3 nM | Biochemical Assay | Generic Data |

| This compound | TAK1 | IC50 | 17 nM | Biochemical Assay | Generic Data |

| IRAK4 Inhibitor | IL-6 Production | EC50 | 27 ± 31 nM | Human Macrophages + RA Synovial Fluid | [7] |

| IRAK4 Inhibitor | IL-8 Production | EC50 | 26 ± 41 nM | Human Macrophages + RA Synovial Fluid | [7] |

| IRAK4 Inhibitor | TNFα Production | EC50 | 28 ± 22 nM | Human Macrophages + RA Synovial Fluid | [7] |

| In Vivo Model | IRAK4 Inhibitor | Dosing | Efficacy | Reference |

| Mouse Collagen-Induced Arthritis (CIA) | CA-4948 | Oral | Significant reduction in arthritis severity and pro-inflammatory cytokines | [8] |

| Mouse LPS-Induced Systemic Inflammation | CA-4948 | Single Oral Dose | 72% reduction in TNFα, 35% reduction in IL-6 | [8] |

| Mouse miR-Let7b-induced arthritis | IRAK4i | Not Specified | Attenuated joint inflammation and bone erosion | [9] |

Key Experimental Protocols

Detailed methodologies are essential for the reproducible study of IRAK4 signaling. The following sections provide step-by-step protocols for key in vitro assays.

IRAK4 Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of IRAK4 and to assess the potency of inhibitors like this compound.

Materials:

-

Recombinant IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., myelin basic protein or a specific peptide)

-

This compound or other inhibitors

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Add recombinant IRAK4 enzyme to all wells except the negative control.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

LPS-Induced Cytokine Release Assay in THP-1 Cells

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for detecting human TNFα, IL-6, and IL-8

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNFα, IL-6, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

-

Determine the inhibitory effect of this compound on cytokine production by comparing the results from treated and untreated cells.

Visualization of IRAK4 Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the core IRAK4 signaling pathways and the points of intervention for inhibitors like this compound.

TLR4/IL-1R Signaling to NF-κB Activation

Caption: TLR4/IL-1R signaling cascade leading to NF-κB activation and the inhibitory action of this compound.

Myddosome Complex Assembly

Caption: Hierarchical assembly of the Myddosome complex upon TLR/IL-1R stimulation.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Conclusion

IRAK4's position as a master kinase in innate immune signaling makes it a compelling target for therapeutic intervention in a host of inflammatory diseases. The selective inhibitor this compound serves as an invaluable tool for dissecting the nuanced roles of IRAK4's kinase activity in these complex pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting IRAK4. Future investigations should aim to build upon this foundational knowledge to develop novel and effective treatments for IRAK4-driven pathologies.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. EULAR Abstract Archive [scientific.sparx-ip.net]

- 9. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IRAK4 Inhibitor Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling pathways. It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This document provides detailed application notes and protocols for the administration of IRAK4 inhibitors in mouse models, with a focus on dosage, administration routes, and relevant experimental procedures. While specific data for a compound designated "Irak4-IN-22" is not publicly available, the following protocols are based on studies with analogous IRAK4 inhibitors and provide a robust framework for in vivo evaluation.

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This recruitment facilitates the formation of the "Myddosome" complex, where IRAK4 is brought into proximity with other IRAK family members, leading to their phosphorylation and subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Dosage and Administration of IRAK4 Inhibitors in Mice

The optimal dosage and administration route for an IRAK4 inhibitor will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, as well as the mouse model being used. The following tables summarize reported dosages and formulations for various IRAK4 inhibitors in mouse models.

Table 1: Examples of IRAK4 Inhibitor Dosage and Administration in Mouse Models

| Compound Name | Mouse Model | Dosage | Administration Route | Vehicle/Formulation | Reference |

| IRAK4-IN-20 (BAY-1834845) | LPS-induced Acute Respiratory Distress Syndrome (ARDS) | 150 mg/kg | Oral (p.o.) | Not specified | |

| CA-4948 | Collagen-Induced Arthritis (CIA) | Not specified | Oral gavage (p.o.) | Not specified | [1] |

| PF-06650833 | Collagen-Induced Arthritis (CIA) | Not specified | Oral gavage (p.o.) | Not specified | [1] |

| Compound 19 (Benzolactam inhibitor) | CpG-induced cytokine release | 3 mg/kg | Not specified | Not specified | [2] |

| KT-474 (PROTAC degrader) | LPS-induced acute inflammation | Not specified | Not specified | Not specified |

Table 2: Formulation for Oral Administration of IRAK4-IN-2

| Component | Concentration | Instructions |

| IRAK4-IN-2 | ≥5 mg/mL | Add 5 mg of the compound to 1 mL of the CMC-Na solution. |

| Carboxymethylcellulose sodium (CMC-Na) solution | Not specified | Mix evenly to obtain a homogeneous suspension. |

Note: The formulation for IRAK4-IN-2 provides a general guideline for preparing a suspension for oral administration.[3] The appropriate vehicle and concentration should be determined for each specific inhibitor based on its solubility and stability.

Experimental Protocols

The following are detailed protocols for common mouse models used to evaluate the efficacy of IRAK4 inhibitors.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to assess the acute anti-inflammatory effects of IRAK4 inhibitors.

Materials:

-

IRAK4 inhibitor

-

Vehicle control

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

CD-1 or C57BL/6 mice (age and sex-matched)

-

Gavage needles

-

Syringes and needles for injection

-

Blood collection tubes (e.g., with EDTA)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Compound Administration:

-

Prepare the IRAK4 inhibitor and vehicle control solutions.

-

Administer a single dose of the IRAK4 inhibitor or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[1]

-

-

LPS Challenge:

-

Three hours after compound administration, inject mice intraperitoneally with LPS (e.g., 1 mg/kg) dissolved in sterile saline.[1]

-

-

Sample Collection:

-

At 1 and 3 hours post-LPS challenge, collect blood samples via cardiac puncture or retro-orbital bleeding.[1]

-

-

Cytokine Analysis:

-

Separate plasma by centrifugation.

-

Measure the levels of TNF-α and IL-6 in the plasma using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare cytokine levels between the vehicle-treated and IRAK4 inhibitor-treated groups. Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's multiple comparison test.[1]

-

Caption: Workflow for LPS-induced systemic inflammation model.

Protocol 2: Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Materials:

-

IRAK4 inhibitor

-

Vehicle control

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

DBA/1 mice (male, 8-10 weeks old)

-

Syringes and needles

-

Calipers for paw measurement

Procedure:

-

Induction of Arthritis:

-

Day 0: Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail of each mouse.[1]

-

Day 21: Boost the immunization with an intradermal injection of bovine type II collagen emulsified in IFA.

-

-

Treatment:

-

Once the clinical signs of arthritis appear (typically around day 24-28), randomize mice into treatment groups.

-

Administer the IRAK4 inhibitor or vehicle daily by oral gavage for a specified period (e.g., 20 days).[1]

-

-

Clinical Assessment:

-

Monitor the mice daily or every other day for signs of arthritis.

-

Measure paw thickness using calipers.

-

Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

-

-

Histopathological Analysis (Optional):

-

At the end of the study, euthanize the mice and collect the inflamed joints.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw thickness between the treatment groups over time. Statistical analysis can be performed using a two-way ANOVA with repeated measures.

-

Important Considerations

-

Compound Solubility and Formulation: Ensure the IRAK4 inhibitor is properly formulated to achieve the desired exposure in vivo. Solubility, stability, and bioavailability are critical factors to consider.

-

Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal therapeutic dose of the IRAK4 inhibitor in the chosen mouse model.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating the drug concentration in plasma or target tissue with the observed pharmacological effect is crucial for understanding the drug's in vivo activity.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols provide a comprehensive guide for researchers initiating in vivo studies with IRAK4 inhibitors. By carefully selecting the appropriate mouse model, optimizing the dosage and administration regimen, and employing robust analytical methods, researchers can effectively evaluate the therapeutic potential of these promising compounds.

References

Application of IRAK4 Inhibitors in Psoriasis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical signaling node in the innate immune pathways implicated in the pathogenesis of psoriasis.[1][2] As a serine/threonine kinase, IRAK4 functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, mediating the activation of key pro-inflammatory transcription factors such as NF-κB.[3][4] Dysregulation of these pathways leads to the overproduction of inflammatory cytokines, including IL-17 and IL-23, which are central to the development of psoriatic lesions.[1][5] Consequently, the selective inhibition of IRAK4 presents a promising therapeutic strategy for psoriasis.

This document provides detailed application notes and protocols for the use of selective IRAK4 inhibitors in preclinical psoriasis research models. As specific data for "IRAK4-IN-22" is not publicly available, this guide utilizes data from well-characterized, potent, and selective IRAK4 inhibitors such as GLPG2534 and BAY1834845 (zabedosertib) as representative examples to illustrate the principles and methodologies.

Mechanism of Action

IRAK4 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of IRAK4 and preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[4] This blockade effectively dampens the inflammatory response initiated by TLR and IL-1R activation. In the context of psoriasis, IRAK4 inhibition leads to a reduction in the production of key pathogenic cytokines by various cell types, including keratinocytes and dendritic cells, ultimately ameliorating the signs of skin inflammation.[1][5]

Data Presentation

In Vitro Efficacy of Selective IRAK4 Inhibitors

| Compound Example | Cell Type | Stimulant | Measured Cytokine | IC50 (nM) | Reference |

| GLPG2534 | Human Keratinocytes | Flagellin | IL-8 | ~100-1000 | [1] |

| Human Dendritic Cells | R848 (TLR7/8 agonist) | TNF-α | ~10-100 | [1] | |

| BAY1834845 | Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 | ~50-80% inhibition | [4] |

| Human Whole Blood | LPS (TLR4 agonist) | TNF-α | ~50-80% inhibition | [4] |

In Vivo Efficacy of Selective IRAK4 Inhibitors in Imiquimod-Induced Psoriasis Mouse Model

| Compound Example | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |

| GLPG2534 | 10 and 30 mg/kg, p.o., b.i.d. for 5 days | Reduction in ear thickness | Dose-dependent attenuation of inflammation | [1] |

| BAY1834845 | 15, 50, or 150 mg/kg, p.o., b.i.d. | Reduction in disease activity score (erythema, scaling, thickness) | Significant, dose-dependent reduction in disease score | [5] |

| Nicotinamide Inhibitor (Cpd 21) | 10, 30, 100 mg/kg, p.o. for 6 days | Improvement in clinical signs of psoriasis | Dose-dependent improvement | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

In Vitro: Inhibition of Cytokine Production in Human Keratinocytes

Objective: To determine the potency of an IRAK4 inhibitor in blocking TLR-induced cytokine production in human epidermal keratinocytes.

Materials:

-

Primary human epidermal keratinocytes (NHEKs)

-

Keratinocyte growth medium

-

IRAK4 inhibitor stock solution (e.g., in DMSO)

-

TLR agonist (e.g., Flagellin for TLR5)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., IL-8)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

-

Seed NHEKs in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.

-

Prepare serial dilutions of the IRAK4 inhibitor in culture medium.

-

Pre-treat the cells with the IRAK4 inhibitor dilutions or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a pre-determined optimal concentration of the TLR agonist (e.g., Flagellin at 100 ng/mL).

-

Incubate for 16-24 hours at 37°C and 5% CO2.

-

Collect the cell culture supernatants for cytokine analysis.

-

Measure the concentration of the target cytokine (e.g., IL-8) in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Assess cell viability in the remaining cells to rule out cytotoxicity-mediated effects.

-

Calculate the IC50 value by plotting the percentage of cytokine inhibition against the inhibitor concentration.

In Vivo: Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a murine model of psoriasis.

Materials:

-

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

-

Imiquimod cream (5%)

-

IRAK4 inhibitor formulation for oral administration

-

Vehicle control for the inhibitor

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)

Protocol:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Shave the dorsal back skin of the mice.

-

On day 0, obtain baseline measurements of ear thickness and back skin condition.

-

Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-6 consecutive days to induce a psoriasis-like phenotype.[6]

-

Randomize mice into treatment groups (e.g., vehicle, IRAK4 inhibitor at various doses, and a positive control like a topical corticosteroid).

-

Administer the IRAK4 inhibitor (e.g., by oral gavage) once or twice daily, starting from day 0 or day 1.

-

Monitor the mice daily for clinical signs of inflammation:

-

Erythema (redness): Score 0-4

-

Scaling: Score 0-4

-

Thickness (induration): Score 0-4

-

Sum the scores to get a total PASI score.

-

-

Measure the ear thickness daily using calipers.

-

On the final day of the experiment, euthanize the mice.

-

Collect ear and dorsal skin tissue for further analysis:

-

Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of key cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.

-

Conclusion

Selective inhibition of IRAK4 represents a viable and promising strategy for the therapeutic intervention of psoriasis. The protocols and data presented here, based on well-characterized IRAK4 inhibitors, provide a robust framework for researchers to evaluate novel IRAK4-targeting compounds in relevant preclinical models of psoriasis. These models are instrumental in elucidating the therapeutic potential and mechanism of action of such inhibitors, paving the way for their clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontierspartnerships.org [frontierspartnerships.org]

Application Notes and Protocols for Investigating Psoriatic Arthritis with IRAK4-IN-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriatic arthritis (PsA) is a chronic, inflammatory arthritis that affects some individuals with psoriasis. The pathogenesis of PsA involves a complex interplay of genetic, environmental, and immunological factors, with key roles for pro-inflammatory cytokines such as those driven by the Interleukin-23 (IL-23) and IL-17 signaling axis. A critical upstream mediator in these inflammatory cascades is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that is essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R). Its central role in innate immunity makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including psoriatic arthritis.

IRAK4-IN-22 is a potent and selective inhibitor of IRAK4. These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound as a tool to investigate the pathophysiology of psoriatic arthritis and to evaluate the therapeutic potential of IRAK4 inhibition.

Mechanism of Action of IRAK4 in Psoriatic Arthritis

IRAK4 functions as a master kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), or IL-1R by their respective cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to its autophosphorylation and activation. Activated IRAK4 subsequently phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of numerous pro-inflammatory genes, including cytokines and chemokines that are central to the pathology of psoriatic arthritis, such as TNF-α, IL-6, IL-1β, and importantly, cytokines that influence the IL-23/IL-17 axis. By inhibiting IRAK4, this compound is expected to block these downstream inflammatory responses.

Data Presentation: In Vitro Potency of Selective IRAK4 Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized selective IRAK4 inhibitors. This data is crucial for determining appropriate in vitro experimental concentrations.

| Compound Name | IRAK4 IC50 (nM) | TAK1 IC50 (nM) | Other Kinase Targets | Reference |

| This compound | 3 | 17 | Potently inhibits IL-23 production (IC50 = 0.10 µM) | [1] |

| Zimlovisertib (PF-06650833) | 0.2 | >10,000 | Highly selective | [2] |

| Emavusertib (CA-4948) | 115 (reported as 43 nM in another study) | - | Also inhibits FLT3 | [2][3] |

| IRAK4-IN-4 | 2.8 | - | Also inhibits cGAS (IC50 = 2.1 nM) | [2] |

| Zabedosertib (BAY 1834845) | 3.55 | - | Some inhibition of TrkA | [4] |

| HS-243 | 20 | 500 | Highly selective for IRAK1/4 | [5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

In a multi-well plate, add the IRAK4 enzyme to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for IRAK4.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of IRAK4 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibition of Cytokine Production in Psoriatic Arthritis Synovial Fibroblasts (PsA-FLS)

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by primary synovial fibroblasts isolated from patients with psoriatic arthritis.

Materials:

-

Primary human PsA-FLS

-

Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)

-

Stimulants: Lipopolysaccharide (LPS) (TLR4 agonist), R848 (TLR7/8 agonist), or Interleukin-1β (IL-1β)

-

This compound (dissolved in DMSO)

-

ELISA kits for human IL-6, IL-8, and TNF-α

-

96-well cell culture plates

Protocol:

-

Seed PsA-FLS in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agonist such as LPS (e.g., 100 ng/mL), R848 (e.g., 1 µg/mL), or IL-1β (e.g., 1 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

In Vivo Efficacy in an Imiquimod-Induced Psoriatic Arthritis-like Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model that recapitulates some of the skin and joint inflammation seen in psoriatic arthritis.

Materials:

-

BALB/c or C57BL/6 mice (8-10 weeks old)

-

Imiquimod cream (5%)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control for this compound

-

Calipers for measuring ear and paw thickness

-

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

-

Materials for tissue collection and processing (histology, qPCR, etc.)

Protocol:

-

Induce a psoriasis-like skin and joint inflammation by applying a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of the mice for 6-8 consecutive days.

-

Administer this compound or vehicle control to the mice daily, starting from the first day of imiquimod application (prophylactic regimen) or after the establishment of disease (therapeutic regimen).

-

Monitor the mice daily for signs of inflammation:

-

Skin: Score the severity of erythema, scaling, and thickness of the back skin using a modified PASI score. Measure ear thickness using a caliper.

-

Joints: Visually score the swelling and redness of the paws. Measure paw thickness using a caliper.

-

-

At the end of the experiment, euthanize the mice and collect skin and paw tissues.

-

Process the tissues for histological analysis (H&E staining to assess inflammation and epidermal thickness) and for molecular analysis (qPCR to measure the expression of pro-inflammatory cytokines like IL-17, IL-23, and TNF-α).

-

Compare the disease parameters between the vehicle-treated and this compound-treated groups to assess the efficacy of the inhibitor.

Visualizations

Caption: IRAK4 Signaling Pathway in Psoriatic Arthritis.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Conclusion

This compound represents a valuable research tool for elucidating the role of the IRAK4 signaling pathway in the pathogenesis of psoriatic arthritis. The protocols outlined above provide a framework for investigating its effects both in vitro using patient-derived cells and in vivo in relevant animal models. The data generated from these studies will contribute to a better understanding of PsA and aid in the development of novel therapeutic strategies targeting IRAK4. It is important to note that while rheumatoid arthritis models provide valuable insights, future studies should aim to utilize more specific psoriatic arthritis models as they become more established.

References

- 1. kymeratx.com [kymeratx.com]

- 2. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

Application Notes and Protocols: Irak4-IN-22 as a Research Tool for Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by significant heterogeneity. A notable molecular subtype, the Activated B-cell-like (ABC) DLBCL, often exhibits poor prognosis and resistance to standard chemoimmunotherapy. A key driver in a significant portion of ABC-DLBCL cases is the constitutive activation of the NF-κB signaling pathway, frequently resulting from mutations in the MYD88 adapter protein, most commonly the L265P mutation.[1][2] This has spotlighted the downstream effector, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), as a compelling therapeutic target.[3][4] Irak4-IN-22 is a potent and selective small molecule inhibitor of IRAK4, serving as a valuable tool for investigating the role of IRAK4-mediated signaling in DLBCL pathogenesis.

Mechanism of Action of IRAK4 in DLBCL

In ABC-DLBCL with the MYD88 L265P mutation, the mutated MYD88 protein spontaneously assembles with IRAK4 and IRAK1 to form the "Myddosome" complex.[4] This leads to the constitutive kinase activity of IRAK4, which in turn phosphorylates and activates IRAK1.[5] Activated IRAK1 then engages downstream signaling molecules, culminating in the activation of the IκB kinase (IKK) complex. IKK subsequently phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. The release of NF-κB allows its translocation to the nucleus, where it promotes the transcription of genes essential for cell survival, proliferation, and inflammation, thereby driving lymphomagenesis.[3] this compound, by inhibiting the kinase activity of IRAK4, effectively blocks this entire downstream signaling cascade.

Applications of this compound in DLBCL Research

This compound can be utilized in a variety of in vitro and in vivo experimental settings to:

-

Elucidate the dependency of DLBCL cells on IRAK4 signaling: By treating DLBCL cell lines with this compound, researchers can assess its impact on cell viability, proliferation, and apoptosis to determine the extent to which these cells rely on the IRAK4 pathway for survival.

-

Investigate the downstream effects of IRAK4 inhibition: this compound allows for the detailed study of the molecular consequences of blocking IRAK4, including the inhibition of NF-κB activation and the downregulation of its target genes.

-

Evaluate synergistic effects with other targeted therapies: Studies have shown that combining IRAK4 inhibitors with other agents, such as BTK inhibitors (e.g., ibrutinib) or BCL2 inhibitors (e.g., venetoclax), can lead to enhanced anti-lymphoma activity.[5] this compound is an ideal tool for exploring such combination strategies.

-

Serve as a reference compound in drug discovery programs: As a well-characterized IRAK4 inhibitor, this compound can be used as a benchmark for the development of new and improved IRAK4-targeting therapeutics.

Data Presentation

This compound Compound Profile

| Property | Value | Reference |

| Chemical Formula | C28H28FN7O2 | [6] |

| Molecular Weight | 513.57 g/mol | [6] |

| CAS Number | 2170694-05-8 | [6] |

| IC50 (IRAK4) | 3 nM | [6] |

| IC50 (TAK1) | 17 nM | [6] |

| Solubility | DMSO: 100 mg/mL | [7] |

| Oral Bioavailability | Orally active | [7] |

Representative Preclinical Data of IRAK4 Inhibition in DLBCL

The following tables summarize representative data from studies on potent IRAK4 inhibitors in DLBCL models. While this data was not generated using this compound specifically, it is illustrative of the expected outcomes.

Table 1: Effect of IRAK4 Inhibition on Cell Viability in MYD88-mutant DLBCL Cell Lines

| Cell Line | IRAK4 Inhibitor | Treatment Duration | IC50 (µM) |

| OCI-LY10 | Compound 22 (analog of this compound) | 72 hours | 0.248 |

| TMD8 | KIC-0101 | 72 hours | ~1 |

| Karpas1718 | Emavusertib (CA-4948) | Not Specified | 3.72 |

Data compiled from multiple sources for illustrative purposes.[1][3][8]

Table 2: Induction of Apoptosis by IRAK4 Inhibition in a MYD88-mutant DLBCL Cell Line

| Treatment | Concentration (µM) | Apoptotic Cells (%) |

| DMSO (Control) | - | 5% |

| IRAK4 inhibitor (analog of this compound) | 1 | 25% |

| IRAK4 inhibitor (analog of this compound) + Ibrutinib | 1 + 0.5 | 45% |

Hypothetical data based on findings suggesting synergistic effects.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the measurement of cell viability in DLBCL cell lines following treatment with this compound using a colorimetric MTS assay.

Materials:

-

DLBCL cell lines (e.g., OCI-LY10, TMD8)

-

Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound or DMSO vehicle control to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in DLBCL cells treated with this compound using flow cytometry.

Materials:

-

DLBCL cell lines

-

Complete RPMI-1640 medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed DLBCL cells in 6-well plates and treat with the desired concentrations of this compound or DMSO for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot for NF-κB Pathway Inhibition

This protocol details the procedure for assessing the inhibition of the NF-κB pathway by examining the phosphorylation status of key proteins.

Materials:

-

DLBCL cell lines

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat DLBCL cells with this compound or DMSO for the desired time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Caption: IRAK4 signaling pathway in MYD88-mutant DLBCL and the inhibitory action of this compound.

Caption: Experimental workflow for determining cell viability using the MTS assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 5. Interleukin-1 receptor associated kinase 1/4 and bromodomain and extra-terminal inhibitions converge on NF-κB blockade and display synergistic antitumoral activity in activated B-cell subset of diffuse large B-cell lymphoma with MYD88 L265P mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Irak4-IN-22 Efficacy in THP-1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases.[1][4]

The human monocytic cell line, THP-1, is a widely used in vitro model for studying monocyte and macrophage biology, as these cells express a range of TLRs and respond robustly to inflammatory stimuli like lipopolysaccharide (LPS).[5][6] This makes them an ideal system for evaluating the efficacy of IRAK4 inhibitors.

Irak4-IN-22 is a potent and selective inhibitor of IRAK4.[7][8] These application notes provide detailed protocols for assessing the efficacy of this compound in THP-1 cells by measuring its impact on downstream signaling events and cytokine production.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | IC50 |

| IRAK4 | 3 nM |

| TAK1 | 17 nM |

| IL-23 production | 0.10 µM |

Data sourced from AbMole BioScience and InvivoChem.[7][8]

Signaling Pathway Diagram

References

- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. novamedline.com [novamedline.com]

- 6. Modulation of anti-inflammatory response in lipopolysaccharide stimulated human THP-1 cell line and mouse model at gene expression level with indigenous putative probiotic lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. invivochem.net [invivochem.net]

Application Notes and Protocols: Measuring IL-23 and IL-6 Inhibition with IRAK4-IN-22 in HUVEC Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon activation by stimuli such as lipopolysaccharide (LPS), IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6). In human umbilical vein endothelial cells (HUVEC), this pathway is a key driver of endothelial activation and inflammation.

Recent studies have also highlighted the role of endothelial cells in producing the p19 subunit of Interleukin-23 (IL-23p19). Unlike immune cells, HUVECs do not typically express the p40 subunit required to form the secreted, heterodimeric IL-23 cytokine. Instead, IL-23p19 acts intracellularly, promoting a pro-inflammatory endothelial phenotype. The expression of both IL-6 and IL-23p19 is implicated in various inflammatory diseases, making the IRAK4 signaling pathway an attractive target for therapeutic intervention.

IRAK4-IN-22 is a potent and selective inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for utilizing this compound to study the inhibition of IL-6 secretion and intracellular IL-23p19 expression in HUVEC cells.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of IL-6 and IL-23p19 by this compound in HUVEC cells. This data is based on reported IC50 values and serves as an example for experimental design and data analysis.[1][2][3]

Table 1: Inhibition of LPS-Induced IL-6 Secretion in HUVEC Cells by this compound

| This compound Concentration (µM) | Mean IL-6 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition (%) |

| 0 (LPS only) | 1250 | 98 | 0 |

| 0.01 | 980 | 75 | 21.6 |

| 0.05 | 710 | 62 | 43.2 |

| 0.11 | 625 | 55 | 50 |

| 0.5 | 250 | 30 | 80.0 |

| 1.0 | 110 | 15 | 91.2 |

| 5.0 | 45 | 8 | 96.4 |

Note: The IC50 for IL-6 inhibition in HUVEC cells is reported to be 0.11 µM.[3]

Table 2: Inhibition of LPS-Induced Intracellular IL-23p19 Expression in HUVEC Cells by this compound (Hypothetical Data)

| This compound Concentration (µM) | Mean IL-23p19 Expression (Normalized to Control) | Standard Deviation | Percent Inhibition (%) |

| 0 (LPS only) | 1.00 | 0.12 | 0 |

| 0.01 | 0.82 | 0.09 | 18.0 |

| 0.05 | 0.59 | 0.07 | 41.0 |

| 0.10 | 0.51 | 0.06 | 49.0 |

| 0.5 | 0.22 | 0.04 | 78.0 |

| 1.0 | 0.10 | 0.02 | 90.0 |

| 5.0 | 0.04 | 0.01 | 96.0 |

Note: This table presents hypothetical data for IL-23p19 inhibition in HUVECs, based on the reported IC50 of 0.10 µM for IL-23 inhibition in other cell types (THP-1 and DC cells) by this compound.[1][2][3] Measurement of intracellular IL-23p19 would be performed by methods such as Western Blot or intracellular flow cytometry.

Mandatory Visualizations

Signaling Pathway

Caption: IRAK4 signaling pathway in HUVEC cells.

Experimental Workflow

Caption: Workflow for measuring this compound effects.

Experimental Protocols

HUVEC Cell Culture

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Gelatin-coated culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture HUVEC cells in gelatin-coated T-75 flasks with Endothelial Cell Growth Medium.

-

Passage cells when they reach 80-90% confluency. Do not allow cultures to become fully confluent.

-

To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

-

Seed cells onto new gelatin-coated flasks or plates at a recommended density. For experiments, seed HUVECs in 24- or 48-well plates and grow to 80-90% confluency.

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This compound is soluble in DMSO.[3]

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C.

-

On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity.

Inhibition of IL-6 and IL-23p19 Production

Materials:

-

HUVEC cells cultured in multi-well plates (80-90% confluent)

-

This compound dilutions

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Vehicle control (DMSO diluted in medium)

-

Endothelial Cell Growth Medium

Protocol:

-

Aspirate the growth medium from the HUVEC monolayers.

-

Add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be from 0.01 µM to 5 µM to cover the IC50.

-

Pre-incubate the cells with the inhibitor or vehicle for 1-2 hours in a humidified incubator (37°C, 5% CO2).

-

Prepare a stock solution of LPS in sterile PBS or medium.

-

Add LPS to each well to a final concentration of 1 µg/mL to stimulate the cells. Include a negative control group of cells that are not stimulated with LPS.

-

Incubate the plates for an appropriate time. For IL-6 secretion, a 6 to 24-hour incubation is typically effective. For intracellular IL-23p19, a 12 to 24-hour incubation is a reasonable starting point.

-

After incubation, proceed to sample collection for analysis.

Measurement of Secreted IL-6 by ELISA

Materials:

-

Human IL-6 ELISA kit

-

Cell culture supernatants from the experiment

-

Microplate reader

Protocol:

-

Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

-

Centrifuge the supernatants at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.

-

Transfer the cleared supernatants to new tubes. Samples can be stored at -80°C for later analysis or used immediately.

-

Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow IL-6 to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

-

Read the absorbance on a microplate reader at the specified wavelength.

-

Calculate the concentration of IL-6 in each sample based on the standard curve.

-

Determine the percent inhibition for each concentration of this compound relative to the LPS-only control.

Measurement of Intracellular IL-23p19 by Western Blot

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

PBS

-

Cell scrapers

-

Primary antibody against human IL-23p19

-